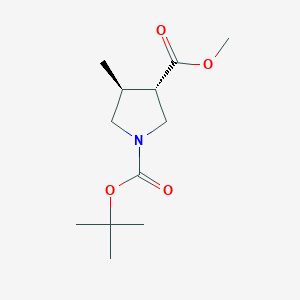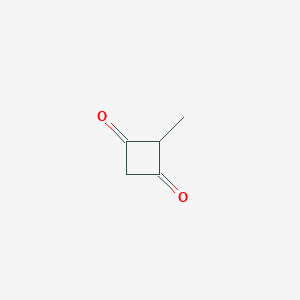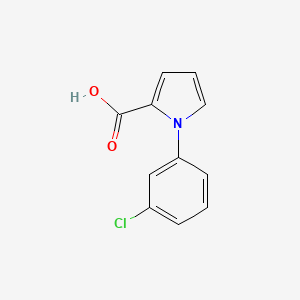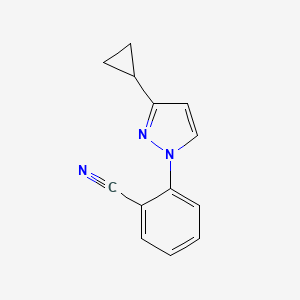![molecular formula C8H15NO4 B2707345 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid CAS No. 1156644-00-6](/img/structure/B2707345.png)
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid” is also known as Nusinersen . It is marketed as Spinraza and is used in treating spinal muscular atrophy (SMA), a rare neuromuscular disorder . In December 2016, it became the first approved drug used in treating this disorder .
Molecular Structure Analysis
The linear formula for “this compound” is C11H21O5N1 . The SMILES string representation is COCCN(C(CCCC(O)=O)=O)CCOC . The InChI key is YLJBQBFLSGYPJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Amino acids, which “this compound” is a type of, are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .Applications De Recherche Scientifique
Preparation and Isotopic Enrichment
One significant application is in the preparation of isotopically enriched compounds, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA). ALA is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, which are crucial in photosynthesis and oxygen transport. A study outlines a simple scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield, demonstrating the compound's utility in scientific research involving isotopic labeling and tracing (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Structural and Vibrational Spectra Studies
Research has also focused on the structural and vibrational spectra of related compounds, such as 5-Methoxyindole-2-carboxylic acid, highlighting the importance of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid and its derivatives in studying molecular structure, hydrogen bonding, and spectral properties (B. Morzyk-Ociepa, D. Michalska, & A. Pietraszko, 2004).
Mimicking Bioactive Structures
An unnatural amino acid designed to mimic a tripeptide β-strand has been studied, demonstrating the potential of such compounds to form β-sheet-like hydrogen-bonded dimers. This capability is significant for designing peptides and proteins with specific structural and functional properties (J. Nowick et al., 2000).
Antioxidant and Whitening Agents
Compounds derived from this compound have shown potential as antioxidants and skin whitening agents, indicating the compound's application in cosmetic and dermatological products (Zong-Ping Zheng et al., 2010).
HIV-Protease Assay Development
The compound has been used in the development of a selective HIV-protease assay, showcasing its importance in creating diagnostic tools and studying the mechanisms of viral proteases (Fabrizio Badalassi et al., 2002).
Electrosynthesis and Catalysis
Electrosynthesis research has explored the production of 5-amino-4-oxopentanoic acid hydrochloride, demonstrating the compound's role in developing efficient synthetic pathways and understanding electrochemical reactions (A. Konarev, E. A. Lukyanets, & V. M. Negrimovskii, 2007).
Safety and Hazards
The safety information for “5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as an Eye Irritant 2 and is stored under Storage Class Code 11 - Combustible Solids .
Propriétés
IUPAC Name |
5-(2-methoxyethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAKSZCOFACDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)
![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)


![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)
